1,2,4-Benzenetriol is a metabolite of benzene, a known human carcinogen. Research has investigated its formation and role in benzene-induced toxicity. Studies have shown that 1,2,4-benzenetriol can cause DNA damage and may contribute to the carcinogenic effects of benzene. Source: National Library of Medicine, "[Human DNA Damage Induced by 1,2,4-Benzenetriol, a Benzene Metabolite1: )"]
Research has explored the ability of 1,2,4-benzenetriol to form complexes with metals such as iron. These complexes may play a role in iron metabolism and transport within organisms. Source: National Institutes of Health, "[Complexation of 1,2,4-benzenetriol with inorganic and ferritin-released iron in vitro: )"]
Ongoing research is exploring the potential applications of 1,2,4-benzenetriol in various fields, including:
1,2,4-Benzenetriol, also known as hydroxyquinol, is an organic compound with the molecular formula C₆H₆O₃. It is classified as a trihydroxybenzene and features hydroxyl groups at the 1, 2, and 4 positions of the benzene ring. This compound appears as a colorless solid that is soluble in water and can undergo auto-oxidation when exposed to air, resulting in the formation of various reactive oxygen species, including superoxide and hydrogen peroxide .
1,2,4-Benzenetriol exhibits significant biological activity. It has been shown to be genotoxic; studies indicate that it can induce DNA strand breaks through the formation of reactive oxygen species . Additionally, it acts as a metabolite in various organisms and may play a role in the biodegradation of aromatic compounds . Its reactivity towards molecular oxygen makes it a notable compound in studies related to oxidative stress and cellular damage.
The synthesis of 1,2,4-benzenetriol can be achieved through several methods:
1,2,4-Benzenetriol has several applications across different fields:
Research has shown that 1,2,4-benzenetriol interacts significantly with molecular oxygen and various metals. Its auto-oxidation process can be catalyzed by transition metals such as copper and iron salts, which enhance its reactivity and influence the formation of reactive oxygen species . These interactions are critical for understanding its role in biological systems and potential toxicological effects.
1,2,4-Benzenetriol belongs to a class of compounds known as benzenetriols. Here are some similar compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Hydroquinone | C₆H₆O₂ | Primarily used in skin lightening products; less reactive than 1,2,4-benzenetriol. |
1,3,5-Benzenetriol | C₆H₆O₃ | Has hydroxyl groups at different positions; less studied than 1,2,4-benzenetriol. |
1,2,3-Benzenetriol | C₆H₆O₃ | Exhibits different reactivity patterns compared to 1,2,4-benzenetriol. |
The uniqueness of 1,2,4-benzenetriol lies in its specific position of hydroxyl groups which significantly influences its chemical behavior and biological activity compared to its isomeric counterparts. Its capacity for auto-oxidation and generation of reactive oxygen species sets it apart from other benzenetriols.
Corrosive;Irritant